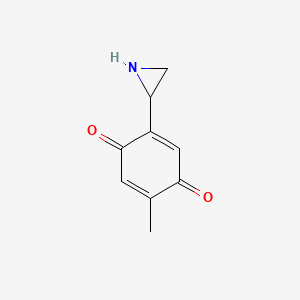

2-Aziridinyl-5-methyl-1,4-benzoquinone

Description

Structure

3D Structure

Properties

CAS No. |

87112-55-8 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-(aziridin-2-yl)-5-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C9H9NO2/c1-5-2-9(12)6(3-8(5)11)7-4-10-7/h2-3,7,10H,4H2,1H3 |

InChI Key |

SFLXWJNLYQEITE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)C2CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

General Synthetic Strategies for 2-Aziridinyl-5-methyl-1,4-benzoquinone

The synthesis of the title compound, this compound, and its analogues, such as RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone), typically involves a multi-step process. scispace.comnih.gov A general and logical synthetic approach begins with the preparation of the appropriately substituted benzoquinone precursor.

A common method for producing the precursor, 2-methyl-1,4-benzoquinone, involves the oxidation of m-cresol (B1676322) with molecular oxygen. google.com This process can be carried out efficiently in a mixed solvent system, such as acetone (B3395972) and acetonitrile, using a copper(I) halide catalyst. google.com Once the 2-methyl-1,4-benzoquinone is obtained, the subsequent key step is the introduction of the aziridinyl moiety. This is achieved through a nucleophilic addition of aziridine (B145994) to the quinone ring. nih.govresearchgate.net The high ring strain and reactivity of aziridines make them suitable for such additions. nih.gov The reaction conditions, including solvent and temperature, are critical to control the regioselectivity and yield of the final product. For instance, the synthesis of 2-methyl-5-methoxy-1,4-benzoquinone has been accomplished by the nucleophilic addition of a methoxyl group to the 2-methyl-1,4-benzoquinone ring. researchgate.net

Synthesis of Aziridinyl Quinone Derivatives and Analogues

The core aziridinyl quinone scaffold has been extensively modified to explore structure-activity relationships, leading to a wide array of derivatives and analogues.

The number of aziridine rings on the benzoquinone core is a key structural variable. Both mono- and bis-aziridinyl architectures have been synthesized. The synthesis of these compounds often starts from a di-substituted precursor, such as a dihalo-benzoquinone. The stoichiometry of the aziridine reagent is crucial; using a limiting amount of aziridine can favor the formation of mono-aziridinyl products, while an excess of aziridine typically leads to the bis-aziridinyl derivative. nih.gov

For example, the synthesis of bis-aziridinyl dimeric naphthoquinones is achieved by treating a dichloro-bi-naphthoquinone with either two equivalents of aziridine for the mono-substituted product or six equivalents for the bis-substituted product. nih.gov This principle is applicable to the benzoquinone series as well. Several 2,5-bis(1-aziridinyl)-benzo-1,4-quinone derivatives have been synthesized and studied. nsf.gov The synthesis of enantiopure bis-aziridines has also been reported, starting from chiral precursors like D-mannitol, which involves a sequence of azide (B81097) formation, reduction, mesylation, and cyclization. nih.gov

Table 1: Examples of Mono- and Bis-Aziridinyl Quinone Architectures

| Compound Type | Starting Material | Key Reagent | Reference |

| Mono-aziridinyl BiQ | Dichloro Dimeric Naphthoquinone | Aziridine (2 equiv.) | nih.gov |

| Bis-aziridinyl BiQ | Dichloro Dimeric Naphthoquinone | Aziridine (6 equiv.) | nih.gov |

| Bis-triaziridinyl-benzoquinones | Triaziquone (B1683235) (TZQ) | Various diamine linkers | |

| 2,5-bis(1-aziridinyl)-benzo-1,4-quinones | Substituted Benzoquinones | Aziridine | nsf.gov |

| Enantiopure Bis-aziridines | D-mannitol | Sodium Azide | nih.gov |

To fine-tune the properties of aziridinyl quinones, a variety of substituents have been incorporated onto the quinone ring. This has been achieved through several synthetic strategies.

One approach involves linking a quinonoid moiety to other functional groups. For instance, quinone-based bis(2,2-dimethyl-1-aziridinyl)phosphinyl carbamates have been prepared. Another strategy is to introduce spacers of varying lengths and compositions to link two triaziridinyl-benzoquinone units.

Furthermore, hybrid molecules have been created by fusing the quinone ring with other heterocyclic systems. Two series of diaziridinyl quinone isoxazole (B147169) derivatives have been synthesized and evaluated. rsc.org The synthesis of dihydroquinoline and quinoline (B57606) structures fused to a quinone core has also been reported, often starting from a natural benzoquinone like embelin (B1684587) and reacting it with anilines and aldehydes. nih.gov General methods for synthesizing substituted quinones include the Fremy's salt oxidation of phenols, where the substitution pattern on the phenol (B47542) dictates the final quinone structure, and the Dötz benzannulation reaction for more complex polyannulated quinones. openrepository.com

The development of dimeric and hybrid molecules is a prominent strategy in medicinal chemistry to create compounds with potentially novel or enhanced biological activities. nih.gov This involves combining two or more pharmacophoric units into a single molecule. researchgate.net

Dimeric scaffolds have been constructed by linking two aziridinyl quinone cores. A series of bis-triaziridinyl-benzoquinone derivatives were synthesized where two triaziquone (TZQ) units are connected by spacers of varying carbon and oxygen content.

Hybrid scaffolds involve the fusion of an aziridinyl quinone with a different molecular entity. For example, diaziridinyl quinone isoxazole hybrids have been prepared. rsc.org Another innovative approach to hybrid scaffolds is the formal [3+3] cycloaddition reaction between diaziridines and quinones, catalyzed by Scandium(III) triflate, which yields benzo[e] academicjournals.orgclockss.orgresearchgate.netoxadiazines. nsf.gov This method highlights the potential for creating complex heterocyclic systems by leveraging the reactivity of both aziridines and quinones. nsf.gov The concept of molecular hybridization has been extensively applied to naphthoquinones, combining them with scaffolds like triazoles, urazoles, and quinolinediones to generate new chemical entities. researchgate.netnih.gov

Electrochemical methods offer a green and efficient alternative for the synthesis of quinone derivatives. clockss.org These techniques can provide high yields and may avoid the use of harsh or toxic reagents.

One common electrochemical strategy involves the oxidation of hydroquinones. The electrochemically generated p-benzoquinone can then react in situ with various nucleophiles, such as primary and secondary amines, to produce substituted quinone derivatives. clockss.org This method has been used to synthesize new symmetric and asymmetric p-benzoquinone derivatives in high yields. clockss.org Another approach is the conjugate addition of thiols to benzoquinones, coupled with in situ electrochemical oxidation of the resulting hydroquinone (B1673460), which allows for the full substitution of the quinone's C-H bonds. academicjournals.org

Direct electrochemical synthesis from simpler aromatic compounds is also possible. A method has been developed for the direct oxidation of arenes and heteroarenes to their corresponding quinones under mild conditions, offering an atom-economic route that tolerates a variety of functional groups. nih.gov Furthermore, electrochemical synthesis has been successfully performed in biphasic media, which can facilitate product separation and reuse of the electrolyte. researchgate.net

Table 2: Summary of Electrochemical Synthesis Approaches for Quinones

| Method | Starting Material | Key Feature | Product | Reference |

| Oxidation/Nucleophilic Addition | Hydroquinone, Amines | In situ generation of benzoquinone | Amino-substituted benzoquinones | clockss.org |

| Conjugate Addition/Oxidation | Benzoquinone, Thiols | Full substitution of C-H bonds | Thioether-substituted quinones | academicjournals.org |

| Direct Oxidation | Arenes, Heteroarenes | Atom-economic, mild conditions | Quinones, Heteroquinones | nih.gov |

| Biphasic Media Synthesis | Phenols, Hydroquinones | Excellent yields, reusable electrolyte | Quinones | researchgate.net |

Design Principles for Novel Aziridinyl Benzoquinone Compounds

The design of new aziridinyl benzoquinone compounds is guided by several key principles aimed at optimizing their chemical and biological properties.

A fundamental strategy is molecular hybridization , which involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to develop novel therapeutics that might be safer and more effective by potentially targeting multiple biological pathways simultaneously. researchgate.netnih.gov For example, linking a chalcone (B49325) fragment to a quinoline scaffold has been explored as a strategy to produce new anticancer molecules. Quinones are considered privileged structures in this context, serving as versatile templates for the design of new bioactive compounds. researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for rational design. Research has shown that the chemical activity of aziridinyl benzoquinones is significantly influenced by the position of the aziridine rings on the quinone core, even more so than by other substitutions on the benzene (B151609) ring. nsf.gov The electronic properties of the quinone, which can be modulated by substituents, also play a critical role. For instance, the pKa values of protonated aziridinyl quinones are dependent on the quinone substituents, which in turn affects their reactivity and ability to alkylate biological macromolecules.

Furthermore, the design of these compounds can be tailored for specific biological targets. Generalizations for designing agents that are substrates for enzymes like DT-diaphorase have been developed based on studies of a large number of aziridinyl quinones based on indole (B1671886) and cyclopent[b]indole systems. Synthetic accessibility is also a key consideration, with general routes like the Dötz reaction and the ring expansion of 4-hydroxycyclobutenones providing access to a wide range of quinone structures. openrepository.com

Molecular Mechanisms of Action

DNA Alkylation and Interstrand Cross-linking

A primary mechanism of action for aziridinyl benzoquinones is their capacity to alkylate DNA, a process that can lead to the formation of covalent bonds with the DNA molecule. nih.govutwente.nl This class of compounds contains two aziridinyl groups, which allows them to react bifunctionally, creating DNA cross-links that are generally more cytotoxic than single adducts. utwente.nl The process of alkylation and subsequent cross-linking is significantly enhanced following the reduction of the quinone moiety and is more pronounced in acidic environments (lower pH). nih.govutwente.nlnih.govresearchgate.net This pH dependence is likely due to the increased protonation of the aziridine (B145994) ring after the quinone is reduced, which facilitates the formation of a highly electrophilic species capable of binding covalently to DNA. utwente.nl

The N7 position of guanine (B1146940) is a nucleophilic site within DNA, making it a primary target for alkylating agents. nih.govresearchgate.netresearchgate.net Studies on various aziridinylbenzoquinones demonstrate that these compounds react with guanine-N7 positions in DNA. nih.govresearchgate.netnih.gov This interaction is a critical step in the formation of DNA monoadducts, which can subsequently lead to more complex lesions like interstrand cross-links. The formation of these N7-guanine adducts disrupts the normal structure of DNA and can interfere with cellular processes such as replication and transcription.

A remarkable feature of certain aziridinyl quinones is their ability to form interstrand cross-links (ICLs) at specific DNA sequences, a characteristic that is highly dependent on bioreductive activation. nih.govresearchgate.net Upon reduction, 2,5-diaziridinyl-1,4-benzoquinone (a close analog of the subject compound) was found to react almost exclusively with 5'-GC-3' sequences. nih.govresearchgate.net This selectivity is particularly strong for 5'-TGC-3' sites. nih.govresearchgate.netnih.gov Research involving 22 different mono- and disubstituted 2,5-diaziridinyl-1,4-benzoquinones confirmed that this pronounced selectivity for 5'-TGC-3' sequences after reduction appears to be dependent on the presence of a hydrogen atom at the position-6 of the quinone ring. nih.gov This sequence-selective cross-linking represents a unique and potent form of DNA damage.

Table 1: DNA Sequence Selectivity of Reduced Aziridinyl Quinones

| DNA Sequence | Reactivity/Selectivity | Compound Class Studied | References |

| 5'-GC-3' | High selectivity for cross-linking upon reduction. | 2,5-diaziridinyl-1,4-benzoquinone | nih.gov, researchgate.net |

| 5'-TGC-3' | Particularly strong and preferential site for alkylation. | 2,5-diaziridinyl-1,4-benzoquinones | nih.gov, nih.gov, researchgate.net |

| General Guanine | Reacts with all guanine-N7 positions, similar to other alkylating agents, but with some differences observed. | 3,6-Bis[(2-hydroxyethyl)amino]-2,5- diaziridinyl-1,4-benzoquinone | nih.gov, researchgate.net |

In addition to attacking the DNA bases, protonated aziridinyl quinones have been shown to target the DNA phosphate (B84403) backbone. nih.gov These protonated species are considered "hard" electrophiles, predisposing them to react with the phosphate groups. nih.gov Studies have shown that up to 35% of bulk DNA can be alkylated by these compounds, with evidence confirming phosphate alkylation through 1H-31P NMR correlation experiments. nih.gov This indicates that a competitive reaction occurs, with alkylation taking place at both the N7 position of guanine and the phosphate backbone. nih.gov The alkylation of the anionic phosphate backbone introduces an aminoethyl tag, which could alter the charge and conformation of the DNA. nih.gov

The mechanism of alkylation by some quinone-containing compounds is proposed to involve the formation of a highly reactive quinone methide intermediate. google.comgoogle.com This process is initiated by the reduction of the quinone to a hydroquinone (B1673460). google.comgoogle.com Following this reduction, the hydroquinone can undergo the elimination of a leaving group, which results in the formation of an alkylating quinone methide species. google.comgoogle.com Kinetic studies have provided evidence for these quinone methide intermediates, which are capable of trapping nucleophiles, thereby achieving the alkylation of biological molecules like DNA. google.comgoogle.com

Bioreductive Activation Pathways

The DNA alkylating and cross-linking capabilities of aziridinyl quinones are not inherent but require metabolic, or "bioreductive," activation. nih.gov This activation is a critical prerequisite for their cytotoxic activity. Cellular reductases transform the relatively stable quinone into a highly reactive hydroquinone or semiquinone radical, which can then proceed to damage DNA. utwente.nlnih.govnih.gov This dependence on reductive enzymes offers a potential for selective activity in environments with high reductase expression.

A key enzyme implicated in the activation of aziridinyl quinones is NAD(P)H:quinone oxidoreductase, commonly known as NQO1 or DT-diaphorase. nih.gov This enzyme catalyzes a two-electron reduction of the quinone moiety directly to a hydroquinone, using NAD(P)H as an electron donor. nih.govnih.govnih.gov This two-electron reduction pathway is significant because it bypasses the formation of a potentially less reactive semiquinone intermediate that can be produced by one-electron reductases like NADPH-cytochrome P450 reductase. nih.govnih.gov The resulting hydroquinone is the activated species that, through the mechanisms described above, alkylates DNA. utwente.nlnih.gov

Table 2: Key Enzymes in the Bioreductive Activation of Quinones

| Enzyme | Common Name(s) | Function | Resulting Species | References |

| NAD(P)H:quinone oxidoreductase | NQO1, DT-Diaphorase | Catalyzes a two-electron reduction of the quinone. | Hydroquinone | nih.gov, nih.gov, nih.gov |

| NADPH-cytochrome P450 reductase | P450 Reductase | Catalyzes a one-electron transfer to the quinone. | Semiquinone Radical | nih.gov, nih.gov |

| Xanthine (B1682287) Oxidase | Xanthine Oxidase | Can reduce aziridinylbenzoquinones. | Reduced BABQ species (semiquinone/hydroquinone) | nih.gov |

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| AZQ | 2,5-bis(1-aziridinyl)-3,6-bis(ethoxycarbonylamino)-1,4-benzoquinone |

| BZQ | 3,6-Bis[(2-hydroxyethyl)amino]-2,5- diaziridinyl-1,4-benzoquinone |

| DZQ | 2,5-diaziridinyl-1,4-benzoquinone |

| Triaziquone (B1683235) | 2,3,5-tris(1-aziridinyl)-1,4-benzoquinone |

| NQO1 | NAD(P)H:quinone oxidoreductase 1 |

| DT-Diaphorase | Dihydronicotinamide riboside:quinone oxidoreductase |

Interaction with Cellular Signaling Pathways

Aziridinyl-substituted quinones can modulate intracellular signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathways, which are crucial for regulating cell fate, including survival and apoptosis. wikipedia.orgrsc.org Studies on 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in malignant mouse hepatoma cells (MH-22A) have revealed distinct and unequal roles for the main MAPK subfamilies: ERK, JNK, and p38. wikipedia.orgrsc.org

The key findings regarding MeDZQ's interaction with these pathways are:

Extracellular signal-regulated kinases (ERK): The compound did not induce any significant changes in the expression or phosphorylation (activation) of ERK. wikipedia.orgrsc.org The use of an ERK pathway inhibitor did not alter cell viability in the presence of MeDZQ, confirming that this pathway is not significantly involved in its cytotoxic action in this cell model. wikipedia.org

c-Jun N-terminal kinases (JNK): The JNK signaling pathway appeared to be activated in a manner that promotes cell survival. wikipedia.orgrsc.org

p38 Kinase: In contrast to JNK, the p38 kinase was found to be involved in promoting cell death. wikipedia.orgrsc.org An increase in the phosphorylated (active) form of p38 was observed after one hour of exposure to MeDZQ, indicating its activation and pro-apoptotic role in response to the compound. wikipedia.org

These results demonstrate that the cytotoxic effects of MeDZQ are mediated, in part, by a complex and differential regulation of MAPK signaling pathways, steering the cellular response towards apoptosis via activation of the p38 kinase stress pathway. wikipedia.org

| Signaling Pathway | Observed Effect of MeDZQ | Implication for Cell Fate | Reference |

|---|---|---|---|

| ERK | No significant change in expression or phosphorylation | Not involved in cytotoxicity | wikipedia.orgrsc.org |

| JNK | Appears to be activated | Promotes cell survival | wikipedia.orgrsc.org |

| p38 | Phosphorylation increased after 1h exposure | Promotes apoptosis (pro-death) | wikipedia.orgrsc.org |

Modulation of Mitogen-Activated Protein Kinases (MAPK)

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK signaling cascades are key targets for many anticancer agents. Previous studies have indicated that the reduction of aziridinyl-substituted quinones can regulate the activation of MAPKs. nih.gov

While direct studies on 2-Aziridinyl-5-methyl-1,4-benzoquinone are limited, research on the structurally similar compound 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) provides significant insights into the potential interactions with the MAPK pathway. nih.govexcli.de The cytotoxic effects of MeDZQ have been linked to its ability to modulate the main components of the MAPK signaling pathway. nih.govexcli.de The bioreductive activation of the quinone ring is a critical step in initiating these signaling events. nih.govexcli.de One of the key enzymes involved in this activation is NAD(P)H:quinone oxidoreductase (NQO1), which reduces the quinone to a hydroquinone, initiating a cascade that can lead to MAPK modulation. nih.gov

Differential Roles of ERK, JNK, and p38 in Cellular Responses

The MAPK family primarily consists of three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. nih.gov Each of these kinases plays a distinct, and sometimes opposing, role in determining the cellular response to stimuli, including chemotherapeutic agents.

Studies on the related compound MeDZQ in malignant mouse hepatoma cells have revealed unequal roles for these MAP kinases in mediating its cytotoxic effects. nih.govexcli.de The findings from these studies are summarized below:

| Kinase | Role in MeDZQ-induced Cellular Response | Research Finding |

| ERK | No significant change in expression or phosphorylation. | The compound did not appear to exert its cytotoxic effects through the modulation of the ERK pathway. nih.govexcli.de |

| JNK | Appears to be responsible for cell survival. | Inhibition of JNK could potentially enhance the cytotoxic effects of the compound. nih.govexcli.de |

| p38 | Shown to be involved in cell death. | Activation of the p38 pathway is a key component of the apoptotic response induced by the compound. nih.govexcli.de |

These differential roles highlight the complexity of the cellular response to aziridinyl-benzoquinones. While the activation of p38 is pro-apoptotic, the concomitant activation of the JNK survival pathway could represent a cellular defense mechanism, potentially leading to drug resistance.

Interference with DNA Replication and Cell Division Processes

A primary mechanism of action for aziridinyl-benzoquinones is their ability to function as bioreductive alkylating agents, leading to significant interference with DNA replication and cell division. nih.govnih.govaacrjournals.orgresearchgate.net This process is initiated by the intracellular reduction of the benzoquinone ring to a hydroquinone. nih.govnih.gov This reduction, often facilitated by enzymes such as NQO1, dramatically increases the alkylating reactivity of the aziridine rings. aacrjournals.orgnih.gov

The activated hydroquinone is a potent electrophile that can form covalent bonds with nucleophilic sites on DNA bases, primarily guanine and adenine (B156593). nih.gov This process, known as DNA alkylation, results in the formation of DNA adducts. nih.gov When two such adducts are formed on opposite strands of the DNA, a highly cytotoxic DNA interstrand cross-link (ICL) is created. nih.govaacrjournals.orgresearchgate.net These ICLs are particularly detrimental to rapidly dividing cancer cells as they physically block the separation of DNA strands, which is essential for both DNA replication and transcription. nih.gov The inability to replicate DNA ultimately triggers cell cycle arrest and apoptosis. nih.gov

The key steps in this process are:

Bioreductive Activation: The quinone is reduced to a hydroquinone, increasing its reactivity. nih.gov

DNA Alkylation: The activated compound covalently binds to DNA bases. nih.gov

Formation of DNA Adducts and Interstrand Cross-links: The binding of the compound to DNA leads to the formation of lesions that disrupt DNA structure. nih.govaacrjournals.orgresearchgate.net

Inhibition of DNA Replication and Cell Division: The DNA damage prevents the cell from replicating its genome and dividing, leading to cell death. nih.gov

Potential for Topoisomerase Modulation by Quinones

Quinone-containing compounds are known in some cases to exert their anticancer effects through the modulation of topoisomerases, enzymes that are critical for resolving topological problems in DNA during replication, transcription, and recombination. mdpi.com For instance, the well-known anticancer drug doxorubicin, which contains a quinone moiety, functions by stabilizing the complex between topoisomerase II and DNA, leading to double-strand breaks and subsequent cell death. mdpi.com

However, the presence of a quinone ring does not inherently guarantee topoisomerase inhibitory activity. mdpi.com While it is plausible that this compound could interact with topoisomerases, direct evidence for this mechanism is currently lacking in the scientific literature. Studies on some quinone-containing compounds have shown no significant topoisomerase inhibition. mdpi.com Therefore, while the potential for topoisomerase modulation by this class of compounds exists, further research is required to definitively establish this as a mechanism of action for this compound.

Structure Activity Relationships Sar in Aziridinyl 5 Methyl 1,4 Benzoquinone Research

Impact of Substituent Variations on DNA Alkylation Efficacy

The nature and position of substituents on both the benzoquinone ring and the aziridine (B145994) moiety have profound effects on the DNA alkylating capability of these compounds. nih.govnih.gov

The size and bulkiness of substituents play a critical role in the DNA cross-linking efficiency of aziridinyl quinones. Generally, an increase in the size of the alkyl groups on the benzoquinone ring leads to a decrease in DNA cross-linking ability. This is attributed to steric hindrance, which can impede the interaction of the molecule with DNA. For instance, replacing the methyl group with larger alkyl groups like ethyl or propyl has been shown to diminish the cross-linking efficiency. nih.gov

Furthermore, the presence of bulky groups at the C-6 position of the benzoquinone ring can lead to lower potency or even inactive compounds. nih.gov Studies on a series of 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives have demonstrated that compounds with less bulky substituents at the 3 and 6 positions exhibit a higher degree of cross-link formation. nih.gov Conversely, compounds with methyl-substituted aziridine rings have been observed to have a low cross-linking ability, again highlighting the impact of steric hindrance on the reactivity of the aziridine ring. nih.gov

Table 1: Effect of Alkyl Substituent Variation on the Cytotoxicity and DNA Cross-linking of Diaziridinylquinones

| Compound | Substituents at C3 and C6 | Relative Cytotoxicity | Relative DNA Cross-linking Efficiency |

|---|---|---|---|

| MeDZQ | -CH3, -CH3 | High | High |

| EtDZQ | -CH2CH3, -CH2CH3 | Moderate | Moderate |

| PrDZQ | -CH2CH2CH3, -CH2CH2CH3 | Low | Low |

| iPrDZQ | -CH(CH3)2, -CH(CH3)2 | Very Low | Very Low |

The specific placement of the methyl group on the benzoquinone ring is a critical determinant of the compound's sequence-selective DNA alkylation. For a series of mono- and disubstituted 2,5-diaziridinyl-1,4-benzoquinones, a remarkable discovery was that the presence of a hydrogen atom at the C-6 position is essential for the molecule to exhibit alkylation selectivity for 5'-TGC-3' sequences in DNA following bioreductive activation. nih.gov This implies that the methyl group at the C-5 position in 2-Aziridinyl-5-methyl-1,4-benzoquinone directs the alkylation to specific DNA sequences.

When the hydrogen at C-6 is replaced by another group, this sequence selectivity is lost, and the compounds tend to react more randomly with DNA. nih.gov The sequence-selective compounds have generally been found to be more cytotoxic than their non-selective counterparts. nih.gov

Relationship between Aziridine pKa and DNA Alkylating Ability

The alkylating activity of the aziridine ring is dependent on its protonation. nih.gov The basicity of the aziridine nitrogen, and thus its pKa, is a key factor in its ability to be protonated under physiological conditions. The pKa of the aziridine ring in the quinone form is relatively low. However, upon bioreductive activation of the quinone to a hydroquinone (B1673460), the electron-donating nature of the hydroquinone ring increases the basicity of the aziridinyl nitrogen. nih.govnih.gov

This increase in pKa upon reduction facilitates the protonation of the aziridine ring, which in turn promotes the opening of the three-membered ring and subsequent nucleophilic attack by DNA bases. nih.gov For example, the related compound diaziquone (B1670404) (DZQ) has a pKa of 3.8 in its protonated state, which is considered relatively high and contributes to its enhanced DNA cross-linking ability at a lower pH. nih.gov The dependence of the pKa values on the substituents of the quinone ring indicates a delocalization of charge, likely through O-protonation. nih.gov

Modulation of Bioreductive Activation by Structural Features

The activation of aziridinyl quinones to their DNA-alkylating form is heavily reliant on bioreductive enzymes, such as DT-diaphorase (NQO1). imrpress.comnih.gov The efficiency of this enzymatic reduction is highly dependent on the structural features of the quinone molecule. The rates of reduction by DT-diaphorase have been shown to be more dependent on the structure of the compounds than their reduction potentials as determined by cyclic voltammetry. mdma.ch

Electron-donating groups on the benzoquinone ring can enhance the rate of bioreductive activation, leading to increased cytotoxicity. nih.gov Conversely, certain structural modifications can hinder this process. For instance, the formation of bulky glutathione (B108866) adducts can decrease the reactivity of these compounds towards DNA. nih.gov The compound RH1 (2,5-diaziridinyl-3-hydroxymethyl-6-methyl-1,4-benzoquinone), a close analog of the subject compound, has been identified as an exceptionally good substrate for NQO1, which activates it to a potent DNA cross-linking agent. researchgate.net

Table 2: Influence of Structural Features on Bioreductive Activation

| Structural Feature | Effect on Bioreductive Activation by NQO1 | Impact on DNA Alkylation |

|---|---|---|

| Electron-donating groups on quinone ring | Enhanced rate of reduction | Increased |

| Bulky substituents on quinone ring | Decreased rate of reduction | Decreased |

| Formation of glutathione adducts | Inactivation of the compound | Decreased |

| Presence of a hydroxymethyl group at C-3 | High affinity for NQO1 (e.g., RH1) | Increased |

Structure-Based Design for Enhanced Molecular Interactions

The understanding of the structural requirements for potent and selective DNA alkylation has paved the way for the use of structure-based design in developing new aziridinyl quinone analogs. Computer modeling has been instrumental in explaining the high efficiency of DNA cross-linking and the GNC sequence selectivity observed with reduced methyl-substituted diaziridinylquinones. nih.govmdma.ch

By analyzing the three-dimensional structure of the drug-DNA complex, researchers can propose modifications to the parent compound that are predicted to enhance its interaction with the target DNA sequence. This approach allows for a more rational design of new agents with potentially improved efficacy and reduced off-target effects. For example, models have been used to explain the selectivity for 5'-TGC-3' sequences, which appears to be dependent on the presence of a hydrogen at the C-6 position of the quinone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Aziridinyl Quinones

Quantitative Structure-Activity Relationship (QSAR) studies have been widely applied to aziridinyl quinones to correlate their chemical structures with their biological activities. acs.orgnih.gov These studies use statistical methods to build mathematical models that predict the activity of new compounds based on their physicochemical properties.

For a series of 2,5-bis(1-aziridinyl)-p-benzoquinone derivatives, QSAR studies revealed a linear dependence of their antileukemic activity on the hydrophobic constant, π. nih.gov These models indicated that more hydrophilic compounds tend to have stronger antileukemic activity and a better chemotherapeutic index. nih.gov Steric and electronic effects were also identified as important factors. nih.gov Such QSAR models are valuable tools in drug design, as they can guide the synthesis of new derivatives with potentially enhanced therapeutic properties.

Preclinical Research and Cellular Studies

In Vitro Cytotoxicity Investigations in Malignant Cell Lines

The cytotoxic effects of aziridinyl-benzoquinones have been extensively studied across various cancer cell lines. These investigations are crucial for determining the potential of these compounds as anticancer agents and for understanding their mechanisms of action.

The murine hepatoma cell line MH-22A has been utilized as a model to investigate the cytotoxicity of several aziridinyl-benzoquinones. In these cells, the cytotoxicity of aziridinyl-unsubstituted quinones tends to increase with a corresponding increase in their single-electron reduction potential, which points to a mechanism involving oxidative stress. lmaleidykla.ltresearchgate.netlmaleidykla.lt However, the cytotoxic effects of aziridinyl-substituted benzoquinones, such as 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1) and 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), are more potent than what would be predicted based on their reduction potentials alone. lmaleidykla.ltresearchgate.netlmaleidykla.lt This suggests an additional mechanism contributes to their cell-killing ability.

For instance, studies on MeDZQ in MH-22A cells determined a 50% lethal concentration (LC50) of 0.31 ± 0.1 µM, with the induced cell death occurring via apoptosis. nih.govexcli.de The involvement of the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in this process was confirmed by the protective effect observed when cells were pre-treated with dicoumarol, a known NQO1 inhibitor. nih.govexcli.denih.govexcli.de This indicates that the bioreductive activation of these compounds is a key component of their cytotoxicity. lmaleidykla.ltresearchgate.net Furthermore, the use of antioxidants also protected the cells, confirming that oxidative stress runs in parallel with bioreductive alkylation as a mode of cytotoxicity for compounds like MeDZQ. nih.govexcli.denih.govexcli.de

Table 1: Cytotoxicity of Aziridinyl-Benzoquinones in MH-22A Mouse Hepatoma Cells

| Compound | Cytotoxicity Metric (LC50) | Cell Line | Reference(s) |

|---|---|---|---|

| 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) | 0.31 ± 0.1 µM | MH-22A | nih.gov, excli.de |

| 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1) | Not explicitly stated, but used to develop resistant sublines | MH-22A | lmaleidykla.lt, researchgate.net, lmaleidykla.lt |

The cytotoxic activity of aziridinyl-benzoquinones has also been assessed in various human cancer cell lines. RH1, a notable compound in this class, has demonstrated significant antitumour activity against the H460 human lung carcinoma cell line, which is known to express high levels of the NQO1 enzyme. nih.gov The cytotoxic potential of these compounds is often evaluated across a panel of cell lines to understand the spectrum of their activity.

For example, derivatives of 2,5-diaziridinyl-3-phenyl-1,4-benzoquinone were tested against a panel of six human cancer cell lines: H460 (lung), H596 (lung), HT29 (colon), BE (colon), K562 (leukemia), and A2780 (ovarian). nih.govresearchgate.net These studies revealed that certain ester derivatives were particularly potent across all tested cell lines. nih.govresearchgate.net The broad activity highlights the potential of this class of compounds in treating various types of cancer. The correlation between cytotoxicity and the rate of reduction by the human NQO1 enzyme underscores the importance of this enzyme in the activation of these agents. researchgate.net

Table 2: Examples of Human Cancer Cell Lines Used in Cytotoxicity Studies of Aziridinyl-Benzoquinones

| Cell Line | Cancer Type | Compound Class Studied | Reference(s) |

|---|---|---|---|

| H460 | Non-small cell lung cancer | RH1, 2,5-diaziridinyl-3-phenyl-1,4-benzoquinone derivatives | aacrjournals.org, nih.gov, researchgate.net, nih.gov |

| BE | Colon carcinoma | RH1, 2,5-diaziridinyl-3-phenyl-1,4-benzoquinone derivatives | aacrjournals.org, nih.gov, researchgate.net |

| H596 | Lung carcinoma | 2,5-diaziridinyl-3-phenyl-1,4-benzoquinone derivatives | nih.gov, researchgate.net |

| HT29 | Colon adenocarcinoma | 2,5-diaziridinyl-3-phenyl-1,4-benzoquinone derivatives | nih.gov, researchgate.net |

| K562 | Chronic myelogenous leukemia | 2,5-diaziridinyl-3-phenyl-1,4-benzoquinone derivatives | nih.gov, researchgate.net |

| A2780 | Ovarian carcinoma | 2,5-diaziridinyl-3-phenyl-1,4-benzoquinone derivatives | nih.gov, researchgate.net |

| T47D | Breast cancer | RH1 | nih.gov |

| HCT116 | Colon cancer | RH1 | nih.gov |

Role of NQO1 Expression Levels in Mediating Cytotoxicity

The enzyme NAD(P)H: quinone oxidoreductase (NQO1) is a critical determinant of the cytotoxic activity of many aziridinyl-benzoquinones. bibliotekanauki.pl NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. mdpi.com This bioreductive activation is pivotal, as the resulting hydroquinone (B1673460) is a more potent DNA alkylating agent than the original quinone compound. lmaleidykla.lt Many human cancers, including those of the lung, colon, and breast, express high levels of NQO1, making it an attractive target for cancer therapy. nih.govmdpi.com

To definitively establish the role of NQO1, studies have employed cell lines with varying levels of this enzyme. A clear demonstration of NQO1's importance comes from experiments using the NQO1-deficient BE human colon cancer cell line. aacrjournals.org In these cells, RH1 showed a significantly reduced ability to induce DNA cross-linking. aacrjournals.org However, when NQO1 activity was restored in these cells through transfection, there was a marked increase in DNA cross-linking upon exposure to the same dose of RH1. aacrjournals.org This directly links NQO1 activity to the activation of RH1 and its subsequent DNA-damaging effects.

In contrast, H460 cells, which have high endogenous NQO1 levels, required a much lower concentration of RH1 (5 nmol/L) to achieve significant DNA cross-linking compared to the NQO1-deficient BE cells (160 nmol/L). aacrjournals.org Interestingly, some studies have suggested that there is a threshold effect. In HCT116 and T47D cells, which have sufficient constitutive NQO1 activity, further induction of the enzyme did not significantly enhance the cytotoxicity of RH1. nih.gov This suggests that once a certain level of NQO1 activity is present, it is enough to fully activate the drug, and further increases may not provide additional benefit. nih.gov This points to a narrow window of NQO1 activity between no activation and maximum activation of RH1. nih.gov

The development of drug-resistant cell lines provides valuable insights into the mechanisms of drug action and resistance. A subline of MH-22A murine hepatoma cells with a 16.6-fold resistance to RH1 was developed to explore these mechanisms. lmaleidykla.ltresearchgate.netlmaleidykla.lt A key finding in this RH1-resistant subline (MH22a-R) was a dramatic 24-fold decrease in the activity of the NQO1 enzyme compared to the parental, sensitive MH22a cells. lmaleidykla.ltresearchgate.netlmaleidykla.lt

In contrast, the activities of other enzymes involved in oxidative stress, such as NAD(P)H: cytochrome c reductases, catalase, superoxide (B77818) dismutase, and glutathione (B108866) reductase, were much less significantly altered in the resistant cells. lmaleidykla.ltlmaleidykla.lt Furthermore, the RH1-resistant subline did not show cross-resistance to duroquinone (B146903) or the anticancer agent daunorubicin, whose cytotoxicities are more reliant on oxidative stress. lmaleidykla.ltresearchgate.netlmaleidykla.lt These findings strongly indicate that the primary mechanism of RH1's cytotoxicity in these cells is its bioreductive activation by NQO1, and that downregulation of this specific enzyme is a key mechanism of acquired resistance. lmaleidykla.ltresearchgate.netlmaleidykla.lt

Table 3: Comparison of Parental (MH22a) and RH1-Resistant (MH22a-R) Mouse Hepatoma Cells

| Characteristic | Parental MH22a | RH1-Resistant MH22a-R | Reference(s) |

|---|---|---|---|

| RH1 Resistance | - | 16.6-fold increase | lmaleidykla.lt, researchgate.net, lmaleidykla.lt |

| NQO1 Activity | Normal Level | Decreased by 24 times | lmaleidykla.lt, researchgate.net, lmaleidykla.lt |

| Cross-Resistance to Duroquinone | - | No | lmaleidykla.lt, researchgate.net, lmaleidykla.lt |

| Cross-Resistance to Daunorubicin | - | No | lmaleidykla.lt, researchgate.net, lmaleidykla.lt |

Assessment of DNA Damage and Repair Responses in Cellular Contexts

The ultimate cytotoxic effect of bioreductively activated aziridinyl-benzoquinones is the damage they inflict upon cellular DNA. Following reduction by NQO1, the resulting hydroquinone becomes a powerful alkylating agent capable of forming covalent bonds with DNA. aacrjournals.org This interaction can lead to the formation of DNA adducts and, crucially, difficult-to-repair DNA interstrand cross-links. aacrjournals.org

The formation of these DNA cross-links has been directly measured using techniques like the comet-X assay. aacrjournals.org Studies show that DNA cross-linking can be detected at very low nanomolar concentrations of RH1 and that the extent of cross-linking correlates with intracellular drug accumulation, typically peaking within 2 to 8 hours of exposure. aacrjournals.orgresearchgate.net The ability of RH1 to induce significantly higher levels of DNA cross-links at lower concentrations compared to other agents like mitomycin C or cisplatin (B142131) highlights its potency. aacrjournals.org

The cellular response to this damage involves DNA repair pathways. Studies with the related compound 2,5-diaziridinyl-1,4-benzoquinone (DZQ) have shown that the DNA adducts it forms on guanine (B1146940) and adenine (B156593) bases can be recognized and excised by 3-methyladenine-DNA glycosylases, which are part of the base excision repair pathway. nih.gov Interestingly, enzymes from different species (bacterial versus mammalian) showed different efficiencies in repairing these adducts, with human enzymes excising adenine adducts more efficiently than guanine adducts. nih.gov The formation of bulky DNA adducts that are challenging for the cell's repair machinery to handle is a key factor in the high cytotoxicity of these compounds. nih.govnih.gov

Ex Vivo Studies Using Primary Explanted Tumor Cultures

Ex vivo studies using primary tumor cultures, which maintain the tumor microenvironment, are crucial for evaluating the initial response of patient-derived tumors to novel therapeutic agents. Research on 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1), a structural analog of 2-Aziridinyl-5-methyl-1,4-benzoquinone, has demonstrated the utility of this approach. aacrjournals.orgresearchgate.net In these primary explanted tumor cultures, RH1 has been shown to be a potent inducer of DNA cross-links, a key mechanism of its cytotoxic action. aacrjournals.orgresearchgate.netnih.gov

Notably, the levels of DNA cross-links induced by RH1 in these primary tumor cultures were significantly higher and occurred at lower concentrations compared to established chemotherapeutic agents like mitomycin C and cisplatin. aacrjournals.orgresearchgate.netnih.gov The accumulation of RH1 within cells was found to be both time and concentration-dependent, reaching a maximum after two hours, which correlated well with the extent of DNA cross-linking. nih.gov These findings from ex vivo models underscore the potent DNA-damaging capabilities of this class of aziridinyl-benzoquinones. aacrjournals.orgresearchgate.net The use of such explant cultures provides a valuable platform for assessing drug sensitivity and investigating mechanisms of action in a setting that closely mimics the human tumor environment. nih.gov

Table 1: Summary of Findings from Ex Vivo Studies on RH1

| Parameter | Observation in Primary Explanted Tumor Cultures | Reference |

|---|---|---|

| DNA Cross-linking | Induces higher levels of DNA cross-links at lower doses compared to mitomycin C and cisplatin. | aacrjournals.orgresearchgate.netnih.gov |

| Cellular Accumulation | Time and concentration-dependent, with a maximum reached after 2 hours. | nih.gov |

| Mechanism of Action | Potent DNA alkylating agent. | nih.gov |

Evaluation in Murine Tumor Models

The antitumor activity of aziridinyl-benzoquinones has been extensively evaluated in various murine tumor models, providing critical in vivo data. These studies have encompassed both intracerebral and systemic tumor systems, highlighting the potential of these compounds against a range of malignancies.

A series of 2,5-diaziridinyl-1,4-benzoquinone derivatives have been synthesized and assessed for their efficacy as central nervous system (CNS) antitumor agents in murine models. nih.gov Specifically, the intracerebral L1210 leukemia and ependymoblastoma brain tumor systems have been utilized. nih.govnih.gov In the ependymoblastoma brain tumor model, certain lipophilic mono- and dialkylamino derivatives demonstrated significant activity, leading to multiple long-term survivors. nih.gov This suggests that compounds with structural similarities to this compound could possess the requisite properties to cross the blood-brain barrier and exert a therapeutic effect on CNS tumors. nih.gov Reproducible activity was also observed in the intracerebral L1210 and P388 systems for some derivatives. nih.gov

Table 2: Activity of Aziridinyl-benzoquinone Analogs in Murine Intracerebral Tumor Models

| Tumor Model | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Ependymoblastoma | Lipophilic mono- and dialkylamino derivatives | Multiple long-term survivors observed. | nih.gov |

| Intracerebral L1210 | 2,5-diaziridinyl-1,4-benzoquinone derivatives | Reproducible antitumor activity. | nih.gov |

| Intracerebral P388 | 2,5-diaziridinyl-1,4-benzoquinone derivatives | Reproducible antitumor activity. | nih.gov |

The systemic antitumor activity of aziridinyl-benzoquinones has been evaluated in several murine models, including L1210 and P388 leukemias, and B16 melanocarcinoma. nih.govnih.gov In these intraperitoneal tumor models, the more hydrophilic hydroxyalkylamino derivatives of 2,5-diaziridinyl-1,4-benzoquinone were found to be highly effective. nih.gov For instance, certain analogs produced long-term survivors in the L1210 and P388 ascites systems. nih.gov One diurethane derivative showed significant activity against the L1210, P388, and B16 tumor models, with marginal activity observed in the Lewis lung carcinoma model. nih.gov Another analog, 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ), has also been studied for its cytotoxic effects in malignant mouse hepatoma cells (MH-22A). nih.gov

Table 3: Efficacy of Aziridinyl-benzoquinone Analogs in Murine Systemic Tumor Models

| Tumor Model | Compound Class | Notable Activity | Reference |

|---|---|---|---|

| L1210 Leukemia | Hydrophilic hydroxyalkylamino derivatives | Production of long-term survivors. | nih.gov |

| P388 Leukemia | Hydrophilic hydroxyalkylamino derivatives | Production of long-term survivors. | nih.gov |

| B16 Melanocarcinoma | Diurethane derivative | Significant antitumor activity. | nih.gov |

| Lewis Lung Carcinoma | Diurethane derivative | Marginal activity observed. | nih.gov |

| Mouse Hepatoma (MH-22A) | 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) | Demonstrated cytotoxic effects. | nih.gov |

Advanced Research Methodologies and Techniques

Spectroscopic Analyses for Mechanistic Elucidation

Spectroscopic methods are indispensable for identifying the products of reactions between 2-Aziridinyl-5-methyl-1,4-benzoquinone and biological targets like DNA, offering a window into its cytotoxic mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of DNA adducts formed by alkylating agents. In the context of benzoquinones, NMR has been instrumental in determining the structure of adducts formed between deoxyguanosine and p-benzoquinone, a related compound. nih.gov Studies have utilized both NMR and mass spectrometry to suggest that p-benzoquinone binds to the N-1 and N² positions of deoxyguanosine. nih.gov

For aziridinyl quinones, which function by alkylating DNA, NMR can precisely identify the site of alkylation on the DNA base and characterize the conformational changes in the DNA structure upon adduct formation. Techniques such as ¹H-¹H correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the connectivity of atoms and their spatial proximities, respectively. The use of phosphorus-31 (³¹P) NMR is particularly valuable for probing the DNA backbone, as changes in the chemical environment of the phosphodiester linkage upon adduct formation can be readily detected. While specific NMR data for this compound adducts are not detailed in the provided literature, the methodologies applied to similar compounds, such as other mono- and disubstituted 2,5-diaziridinyl-1,4-benzoquinones, are directly applicable. nih.gov These studies confirm that NMR is a key tool for understanding the precise molecular interactions between this class of compounds and their DNA target. nih.gov

Mass spectrometry (MS) is a cornerstone technique for identifying and characterizing DNA modifications, including the monoadducts and interstrand cross-links (ICLs) formed by this compound. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the effective separation and sensitive detection of DNA adducts from complex biological mixtures. nih.govmdpi.com

Upon bioreductive activation, aziridinyl benzoquinones become potent alkylating agents capable of forming covalent bonds with DNA, primarily at guanine (B1146940) bases. nih.govnih.gov LC-MS can be used to monitor the reaction, detecting unmodified DNA strands, single-strand monoadducts, and the highly cytotoxic cross-linked duplexes. nih.gov

Advanced MS techniques are employed to confirm the identity and location of these cross-links:

Collision-Induced Dissociation (CID): In this method, ions of the cross-linked DNA are accelerated and collided with neutral gas molecules. The resulting fragmentation patterns provide information about the structure of the adduct and the site of the cross-link. nih.gov Fragmentation often occurs at the weakest bonds, such as the N-glycosidic bond between the modified guanine and the deoxyribose sugar, helping to pinpoint the alkylation site. nih.gov

Infrared Multiphoton Dissociation (IRMPD): IRMPD uses infrared laser photons to energize and fragment the ions. nih.govnih.gov This technique can be particularly useful for characterizing larger structures like cross-linked DNA duplexes, often producing cleaner fragmentation spectra than CID and helping to identify the dissociation pathways of the cross-linked molecules. nih.govnih.gov

Studies on the related compound RH1 (2,5-diaziridinyl-3-[hydroxymethyl]-6-methyl-1,4-benzoquinone) have demonstrated that both CID and IRMPD can confirm the presence and location of cross-links within DNA duplexes, particularly at 5'-dGNC sequences. nih.govnih.gov These methods are crucial for comparing the cross-linking efficiency and sequence specificity of different aziridinyl quinone analogues. nih.gov

Table 1: Mass Spectrometry Techniques for DNA Adduct Analysis

| Technique | Principle | Application for this compound |

|---|---|---|

| LC-MS/MS | Separates DNA digest products chromatographically before sequential mass analysis for identification and quantification. mdpi.com | Detects and quantifies monoadducts and cross-linked DNA duplexes formed by the compound. nih.gov |

| CID | Fragments precursor ions through collision with an inert gas to generate product ions characteristic of the molecule's structure. nih.gov | Confirms the location of DNA cross-links by inducing fragmentation at the site of modification, such as the glycosidic bond of an alkylated guanine. nih.gov |

| IRMPD | Uses infrared laser photons to induce fragmentation, often resulting in different and complementary fragmentation patterns to CID. nih.govnih.gov | Identifies dissociation pathways and confirms the structure of complex cross-linked DNA duplexes. nih.govnih.gov |

Electrochemical Characterization for Redox Property Assessment

The biological activity of this compound is intrinsically linked to its redox properties. The quinone moiety must be reduced to a semiquinone or hydroquinone (B1673460) to activate the aziridine (B145994) ring for DNA alkylation. nih.govnih.gov Therefore, electrochemical characterization is fundamental to understanding its mechanism of action.

The half-wave potential (E₁/₂) is a measure of the ease with which a compound can be reduced or oxidized. For aziridinyl benzoquinones, the reduction potential of the quinone/hydroquinone couple is a critical parameter. This value can be determined using electrochemical techniques such as polarography or cyclic voltammetry. nih.gov

The reduction potential indicates how readily the compound will be activated by cellular reductases. Studies on analogous compounds provide insight into the expected values. For instance, 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) has a single-electron reduction potential of -0.23 V. researchgate.net The reduction potential is influenced by the substituents on the benzoquinone ring.

A direct correlation exists between the electrochemical properties of aziridinyl benzoquinones and their biological activity. The reduction of the quinone is an essential prerequisite for DNA alkylation and cross-linking. nih.govnih.gov Research has shown that both alkylation and cross-link formation are significantly enhanced after the electrochemical reduction of these compounds. nih.gov

Furthermore, the reduction of the quinone moiety increases the pKa of the aziridine ring, which facilitates its protonation. nih.gov The resulting protonated aziridinium (B1262131) ion is the highly reactive species that alkylates DNA. This reductive activation mechanism means that compounds that are more easily reduced (i.e., have a more positive reduction potential) are often more potent. A clear correlation has been observed between the ability of these compounds to modify DNA in cell-free assays and their in vitro toxicity against cancer cell lines like L1210. nih.gov Therefore, the half-wave potential serves as a key predictor of the cytotoxic potential of new analogues within this class.

Table 2: Reduction Potentials of Related Benzoquinone Compounds

| Compound | Reduction Potential (E₁/₂) | Reference |

|---|---|---|

| 2,5-Diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) | -0.23 V | researchgate.net |

| Duroquinone (B146903) (Tetramethyl-1,4-benzoquinone) | -0.26 V | researchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the interactions of this compound at the atomic level. These methods complement experimental data by providing rationales for observed biological activities and guiding the design of new derivatives.

Quantum chemical methods have been applied to study the structure, chemical, and spectroscopic properties of related 2,5-bis(1-aziridinyl)-benzo-1,4-quinone compounds. nih.gov Such studies have revealed that the chemical activity is significantly influenced by the position and orientation of the aziridine rings, more so than by other substitutions on the benzene (B151609) ring. nih.gov

Molecular modeling has also been used to explain the DNA sequence selectivity of alkylation by aziridinyl quinones. nih.gov By constructing computer models based on crystallographic data, researchers have been able to rationalize why certain compounds preferentially alkylate guanine bases within specific sequences, such as 5'-TGC-3'. nih.gov These models can simulate the docking of the activated hydroquinone into the minor or major groove of DNA, identifying favorable interactions, such as hydrogen bonding, that position the activated aziridine ring for nucleophilic attack by the N7 atom of guanine.

These computational approaches are essential for:

Predicting Reactivity: Calculating electronic properties to predict the ease of reduction and subsequent ring-opening of the aziridine.

Understanding Structure-Activity Relationships (SAR): Correlating molecular features (e.g., steric and electronic properties) with cytotoxic activity. nih.gov

Rational Drug Design: Simulating modifications to the this compound structure to enhance DNA cross-linking efficiency or alter sequence selectivity.

Molecular Docking Studies with Biological Targets (e.g., NQO1)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein. One of the most significant targets for aziridinyl benzoquinones is NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov

NQO1 is a flavoenzyme that plays a key role in the detoxification of quinones and protects cells from oxidative damage by catalyzing a two-electron reduction of quinones to their less reactive hydroquinone form. nih.gov However, this reduction can also bioactivate certain quinone-based anticancer agents, a process central to their mechanism of action. nih.gov

Molecular docking studies are employed to investigate how this compound and similar derivatives fit into the active site of NQO1. nih.gov These in silico studies help to:

Predict Binding Affinity: Estimate the strength of the interaction between the compound and the NQO1 active site.

Identify Key Interactions: Determine the specific amino acid residues within the NQO1 active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. nih.gov

Understand Structure-Activity Relationships: Correlate the structural features of the aziridinyl benzoquinone with its binding affinity and potential for NQO1-mediated reduction.

For instance, docking simulations can reveal the importance of the aziridinyl group and the methyl substituent on the benzoquinone ring for proper orientation and binding within the NQO1 catalytic pocket. The results from these computational models are often validated against experimental data, such as enzyme inhibition assays. nih.gov An inhibitor of NQO1, dicoumarol, has been shown to protect cells from the toxicity of some aziridinyl benzoquinones, confirming the critical role of NQO1 in their bioactivation. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Biological Target | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Enzyme responsible for the bioactivation of the quinone. nih.gov |

| Computational Goal | Predict binding mode and affinity of the ligand. | Provides insight into the initial step of the enzymatic reaction. |

| Key Interactions | Hydrogen bonds, hydrophobic contacts with active site residues. | Determines the stability and specificity of the ligand-enzyme complex. nih.gov |

| Validation | Comparison with in vitro enzyme assays (e.g., using inhibitors like dicoumarol). | Ensures the computational model reflects experimental reality. nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations, particularly methods based on density functional theory (DFT), are powerful tools for investigating the detailed mechanisms of chemical reactions at the atomic level. cuny.edursc.org For this compound, these calculations provide profound insights into the processes that occur following its enzymatic reduction.

A critical reaction pathway for aziridinyl quinones involves the formation of a semiquinone radical anion after a one-electron reduction. nih.gov This intermediate can undergo further reactions that are crucial to its biological activity. One such reaction is a 1,5-sigmatropic shift , a type of pericyclic reaction where a hydrogen atom migrates across a pi-conjugated system. nih.govwikipedia.org This rearrangement can convert the cytotoxic aziridinyl group into a less reactive aminoethyl group, effectively inactivating the compound. nih.gov

Quantum chemical calculations can model this entire process:

Reactant and Product Structures: Optimization of the three-dimensional geometries of the initial semiquinone and the final rearranged product.

Transition State (TS) Search: Locating the high-energy transition state structure that connects the reactant and product. The energy of the TS determines the activation energy barrier for the reaction.

Reaction Pathway Analysis: Mapping the energetic profile of the reaction, which helps to understand the feasibility and kinetics of the sigmatropic shift. rsc.org

Studies have shown that for benzoquinone-based aziridinyl quinones, the pKa of the semiquinone is typically below physiological pH. nih.gov This means that at a neutral pH, the compound exists predominantly as the radical anion, which is less prone to the inactivating sigmatropic rearrangement compared to the protonated semiquinone. This metabolic stability is a key feature of aziridinyl benzoquinones and is a direct consequence of their electronic structure, which can be accurately described by quantum chemical methods. nih.gov

Theoretical Studies of Compound Structure and Spectroscopic Properties

Theoretical studies are essential for understanding the fundamental structural and electronic properties of this compound, which in turn dictate its reactivity and spectroscopic characteristics. nih.gov Quantum chemical methods are used to calculate various molecular properties from first principles.

Structural Properties:

Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure of the molecule.

Conformational Analysis: For molecules with flexible parts, such as the aziridine ring, theoretical methods can identify different stable conformations and their relative energies. Studies on related 2,5-bis(1-aziridinyl)-benzo-1,4-quinones have shown that the orientation of the aziridine rings significantly influences the chemical activity of the compound. nih.gov

Electronic Properties: These calculations reveal the distribution of electrons within the molecule, including molecular orbital energies (HOMO/LUMO), charge distribution, and dipole moment. These properties are directly related to the molecule's reactivity. scielo.br

Spectroscopic Properties:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption in the ultraviolet and visible regions of the spectrum. This allows for the interpretation of experimental spectra and the assignment of specific absorption bands to particular electronic excitations within the quinone chromophore. nih.gov

Vibrational Spectra (IR & Raman): Theoretical calculations can predict the vibrational frequencies of the molecule. scielo.br By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific motion of the atoms (e.g., C=O stretch, C-N stretch), providing a detailed confirmation of the molecular structure.

These theoretical investigations provide a bridge between the molecular structure and the observable properties of the compound, offering a comprehensive understanding that complements experimental findings. nih.govscielo.br

| Methodology | Calculated Property | Insight Gained |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Geometry, Conformational Energies | Provides accurate 3D structure and identifies stable conformers. nih.gov |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Helps predict chemical reactivity and sites susceptible to nucleophilic/electrophilic attack. scielo.br |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies (UV-Vis) | Interpretation and assignment of experimental electronic spectra. nih.gov |

| DFT | Vibrational Frequencies (IR/Raman) | Aids in the structural characterization by assigning experimental vibrational bands. scielo.br |

Future Directions and Emerging Areas of Research

Design of Next-Generation Aziridinyl Benzoquinone Analogues

The development of novel analogues of aziridinyl benzoquinones is a key area of ongoing research, with the goal of improving efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of these next-generation compounds. nih.gov Research has shown that the antileukemic activity of 2,5-bis(1-aziridinyl)-p-benzoquinones is influenced by the physicochemical properties of substituents on the quinone ring. nih.gov Specifically, increased hydrophilicity of the drug is correlated with stronger antileukemic activity and a better chemotherapeutic index. nih.gov Steric and electronic effects of the substituents are also critical factors. nih.gov

One notable example of a next-generation analogue is RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone), which was designed for preferential activation by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells. frontiersin.org RH1 has demonstrated significant antitumor activity against human lung carcinoma models with high NQO1 expression. frontiersin.org The design of such analogues focuses on creating compounds that are excellent substrates for activating enzymes like DT-diaphorase, thereby enhancing their tumor-selective toxicity. frontiersin.org

Future design strategies will likely continue to focus on modifying the substituents at the 3 and 6 positions of the benzoquinone ring to fine-tune the compound's redox potential and its interaction with activating enzymes and cellular nucleophiles. nih.gov The methylation of the aziridine (B145994) rings has been shown to decrease activity, suggesting that this part of the molecule is highly sensitive to steric hindrance. researchgate.net Therefore, future designs will likely retain the unsubstituted aziridinyl groups while exploring a wider variety of substituents on the quinone ring to optimize the balance between reductive activation and detoxification pathways.

| Compound/Analogue | Key Design Feature/Modification | Rationale/Intended Improvement |

| RH1 | Hydroxymethyl and methyl substituents on the benzoquinone ring. | Designed for preferential activation by NQO1, aiming for enhanced tumor-selective toxicity. frontiersin.org |

| Hydrophilic Analogues | Introduction of polar functional groups. | Increased hydrophilicity correlates with stronger antileukemic activity and a better chemotherapeutic index. nih.gov |

| Halogen-Substituted Derivatives | Incorporation of halogen atoms on the quinone ring. | Explored for altered reactivity, though some are efficiently inactivated by glutathione (B108866) conjugation. |

Strategies for Targeted Delivery and Activation

A significant challenge in cancer chemotherapy is the selective delivery of cytotoxic agents to tumor tissues while minimizing damage to healthy cells. For 2-Aziridinyl-5-methyl-1,4-benzoquinone and its analogues, research is focused on harnessing their unique bioreductive activation mechanism for targeted delivery.

Enzyme-Directed Bioreductive Activation Approaches

The principle of enzyme-directed bioreductive activation is central to the targeted action of aziridinyl benzoquinones. These compounds are prodrugs that are converted to their active, DNA-alkylating forms upon reduction of the quinone moiety. nih.gov This reduction can be catalyzed by various intracellular reductases, such as NADPH:cytochrome P-450 reductase and NQO1. nih.gov Tumors, particularly those with hypoxic regions, often exhibit elevated levels of these reductive enzymes, creating a favorable environment for the selective activation of aziridinyl benzoquinones. nih.gov

Xanthine (B1682287) oxidase is another enzyme capable of reducing aziridinyl benzoquinones to their active forms. nih.gov The rate of reduction by xanthine oxidase has been shown to correlate with the quinone's reduction potential and steric parameters of its substituents. nih.gov This suggests that analogues can be designed to be preferentially activated by specific enzymes that are overexpressed in certain tumor types, thereby achieving a degree of targeted therapy. The development of quinone-based prodrugs is a promising strategy to target the hypoxic or reductase-rich populations of solid tumors. nih.gov

Development of Tripartite Drug Delivery Systems

Tripartite drug delivery systems represent a more sophisticated approach to targeted therapy, typically consisting of a carrier molecule, a linker, and the active drug. While specific tripartite systems for this compound are not yet extensively documented in the literature, the general principles are applicable. Such systems could involve encapsulating the compound within a nanoparticle or conjugating it to a polymer that targets specific cell surface receptors on cancer cells. nih.gov

For instance, a hypothetical tripartite system could involve a polymeric nanoparticle carrier decorated with a ligand that binds to a receptor overexpressed on a particular cancer type. The aziridinyl benzoquinone would be attached to the polymer via a linker that is designed to be cleaved by specific enzymes or conditions found within the tumor microenvironment, such as low pH or high levels of certain proteases. researchgate.net This "triple-targeting" approach, which combines passive accumulation in the tumor (through the enhanced permeability and retention effect), active targeting via a ligand, and selective activation at the tumor site, holds considerable promise for improving the therapeutic window of aziridinyl benzoquinones. researchgate.net

Integration with Multi-Modal Therapeutic Strategies

To enhance the anticancer efficacy of this compound, researchers are exploring its integration into multi-modal therapeutic strategies. One approach involves combining the aziridinyl benzoquinone with other therapeutic agents that have complementary mechanisms of action. For example, combination with agents that induce DNA damage through different mechanisms or that inhibit DNA repair pathways could lead to synergistic antitumor effects.

Another promising strategy is the development of conjugates that link the aziridinyl benzoquinone to other functional moieties. For example, linking it to a DNA intercalating agent could create a dual-action molecule that both alkylates and intercalates into DNA, potentially leading to more potent cytotoxicity. nih.gov Additionally, quinone-based compounds have been investigated as potentiators of radiation therapy. nih.gov The development of aziridinyl benzoquinone derivatives that can act as radiosensitizers could enhance the efficacy of radiotherapy, particularly in hypoxic tumors where radiation is less effective. nih.gov

Exploration of Novel Biological Targets beyond DNA Alkylation

Furthermore, some quinone-based compounds have been identified as inhibitors of mitochondrial complex I, a key component of the electron transport chain. nih.gov Inhibition of mitochondrial respiration can disrupt cellular energy metabolism and induce oxidative stress, providing an additional mechanism for cytotoxicity. The potential for this compound and its analogues to target mitochondrial proteins and functions represents an exciting area for future investigation.

Application of Advanced '-omics' Technologies in Mechanistic Studies

The application of advanced "-omics" technologies, such as genomics, proteomics, transcriptomics, and metabolomics, holds immense potential for deepening our understanding of the mechanisms of action of this compound. These technologies can provide a global view of the cellular responses to drug exposure, revealing novel targets and pathways.

Transcriptomics , the study of the complete set of RNA transcripts, can identify genes and signaling pathways that are up- or downregulated in response to treatment with the compound. nih.gov This information can provide insights into the cellular stress responses, DNA damage repair pathways, and cell death mechanisms activated by the drug.

Proteomics , the large-scale study of proteins, can be used to identify the direct protein targets of the aziridinyl benzoquinone and to characterize changes in the proteome following treatment. nih.gov This can help to elucidate off-target effects and identify new mechanisms of action beyond DNA alkylation.

Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can reveal how the compound alters cellular metabolism. nih.gov For example, metabolomic profiling could identify changes in energy metabolism, nucleotide biosynthesis, or redox balance that contribute to the drug's cytotoxicity.

By integrating data from these different -omics platforms, researchers can construct a comprehensive picture of the cellular effects of this compound, leading to a more complete understanding of its mechanism of action and facilitating the development of more effective and personalized therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.